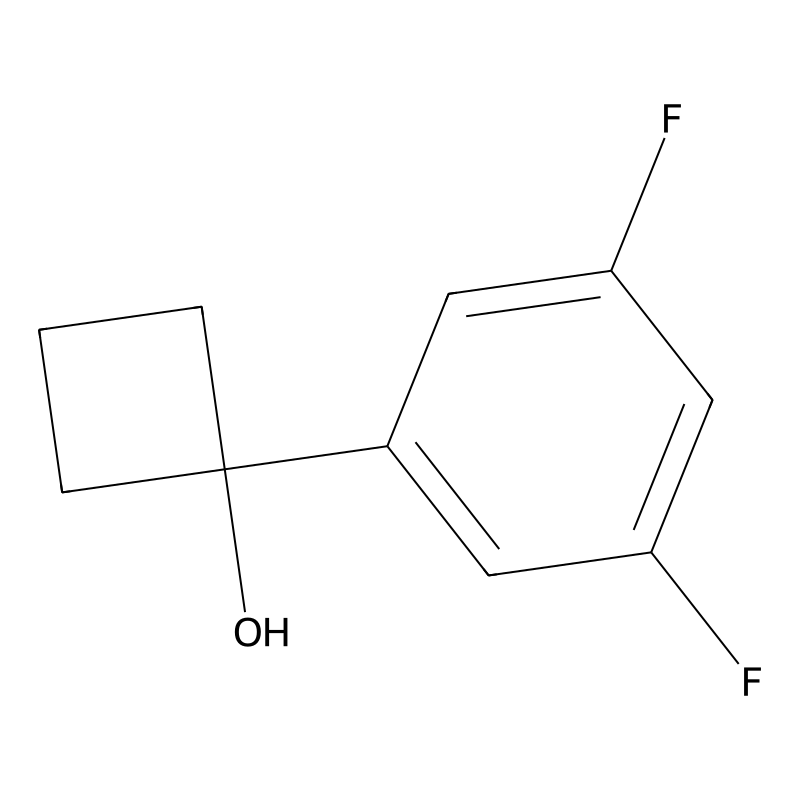

1-(3,5-Difluorophenyl)cyclobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: In organic chemistry, “1-(3,5-Difluorophenyl)cyclobutanol” is utilized in the synthesis of complex natural products that contain cyclobutane rings. These products often exhibit potent biological activities due to their unique structures. Methods of Application: The compound is used in selective C–H cross-coupling reactions. For instance, it can undergo monoarylation with iodobenzene derivatives to yield arylated cyclobutanes. The reaction conditions typically involve the use of a base like t-BuOLi and KHMDS at controlled temperatures. Results Summary: The yield of the monoarylated cyclobutane product is reported to be around 52%. Subsequent epimerization can produce C1- and C3-epimers .

Computational Chemistry

Scientific Field: Computational Science Application Summary: Theoretical studies on “1-(3,5-Difluorophenyl)cyclobutanol” help predict its reactivity and interaction with other molecules, aiding in the design of new compounds. Methods of Application: Computational models and simulations, such as density functional theory (DFT), are used to calculate the compound’s electronic structure and potential energy surfaces. Results Summary: The computational predictions often correlate well with experimental data, providing valuable insights into the compound’s chemical behavior.

1-(3,5-Difluorophenyl)cyclobutanol is a chemical compound characterized by the presence of a cyclobutanol ring substituted with a 3,5-difluorophenyl group. Its molecular formula is and it has a molecular weight of approximately 188.18 g/mol. The compound is notable for its unique structural features, which contribute to its diverse chemical and biological properties.

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes under specific conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert 1-(3,5-Difluorophenyl)cyclobutanol into various alcohols or hydrocarbons, often utilizing reducing agents such as lithium aluminum hydride.

- Substitution: The fluorine atoms on the phenyl ring can be substituted with different functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities.

These reactions are essential for modifying the compound for various applications in research and industry.

1-(3,5-Difluorophenyl)cyclobutanol exhibits notable biological activity, particularly in the context of enzyme inhibition and protein-ligand interactions. It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to modulate enzyme activity can lead to significant alterations in metabolic pathways, affecting cellular functions such as proliferation and differentiation through pathways like MAPK/ERK.

Additionally, the compound influences gene expression related to metabolic processes, impacting cellular energy balance and homeostasis.

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanol typically involves several steps:

- Preparation of the Cyclobutanol Ring: This initial step often employs intramolecular pinacol-type reductive coupling from suitable precursors.

- Introduction of the 3,5-Difluorophenyl Group: This can be achieved through various methods, including electrophilic aromatic substitution or coupling reactions that attach the difluorophenyl moiety to the cyclobutanol framework.

The precise conditions and reagents used in these steps can vary based on desired yields and purity levels.

1-(3,5-Difluorophenyl)cyclobutanol has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

- Biology: The compound is utilized in studies focused on enzyme inhibition and protein-ligand interactions.

- Medicine: It shows potential therapeutic applications in drug development and treatment strategies.

- Industry: The compound is employed in producing specialty chemicals and advanced materials.

These applications underscore its versatility and importance in both scientific research and industrial processes.

Research on 1-(3,5-Difluorophenyl)cyclobutanol has highlighted its interactions with various biological targets. Notably, it has been shown to bind with specific enzymes such as cytochrome P450 isoforms, influencing their activity. This interaction can lead to altered metabolic pathways and cellular responses. Further studies are ongoing to elucidate the full scope of its mechanisms of action and potential therapeutic implications.

Several compounds share structural similarities with 1-(3,5-Difluorophenyl)cyclobutanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2,4-Difluorophenyl)cyclobutanol | Substituted cyclobutanol with different fluorine positions | Varies in biological activity due to substitution pattern |

| 1-(3-Fluorophenyl)cyclobutanol | Contains a single fluorine atom | May exhibit different metabolic interactions |

| 1-(4-Chlorophenyl)cyclobutanol | Chlorine substitution instead of fluorine | Potentially different reactivity profiles |

These compounds differ primarily in their substituents' positions or types on the phenyl ring, which can significantly influence their chemical reactivity and biological activity.